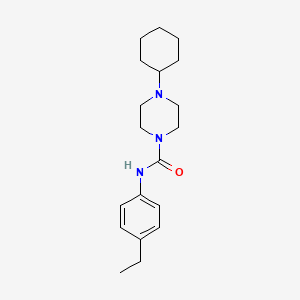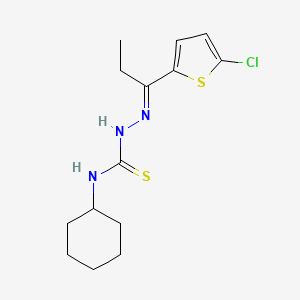
4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide
Overview
Description
4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as CTDP-31, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In
Scientific Research Applications
4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its anti-tumor properties in cancer research. Furthermore, 4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to its therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are important neurotransmitters involved in various neurological and psychiatric disorders. It has also been shown to decrease the production of reactive oxygen species, which are known to contribute to neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility in water and its high cost can be a limitation for certain experiments.
Future Directions
There are several future directions for research on 4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide. One direction is to further explore its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-tumor agent in cancer research. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 4-cyclohexyl-N-(4-ethylphenyl)-1-piperazinecarboxamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its dual mechanism of action, neuroprotective effect, and low toxicity make it a potential candidate for the treatment of neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
properties
IUPAC Name |
4-cyclohexyl-N-(4-ethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-2-16-8-10-17(11-9-16)20-19(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNAISAFCQQNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4280644.png)
![2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280654.png)
![4-{[3-(methoxycarbonyl)-4-(4-pyridinyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4280658.png)
![N'-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4280667.png)
![N'-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4280669.png)
![3-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4280675.png)
![5-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B4280678.png)

![3-{[cis-2-hydroxycyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280688.png)
![3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzaldehyde N-(4-chlorophenyl)thiosemicarbazone](/img/structure/B4280700.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280706.png)
![N-(3-{N-[(2,8-dimethyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4280715.png)
![N'-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-methyl-3-thiophenecarbohydrazide](/img/structure/B4280723.png)